5,6,8-Trimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
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Overview
Description
5,6,8-Trimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound belongs to the cinnoline family and is characterized by its unique structure, which includes three methyl groups and a carboxylic acid functional group.
Preparation Methods
The synthesis of 5,6,8-Trimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves several steps. One common method includes the reaction of resorcinol with potassium hydroxide in methanol, followed by hydrogenation in the presence of active nickel to form potassium 3-ketocyclohex-1-enolate. This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions and subsequently acidified to yield the desired product .
Chemical Reactions Analysis
5,6,8-Trimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the carboxylic acid group.
Common reagents used in these reactions include hydrogen, ethyl bromopyruvate, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6,8-Trimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5,6,8-Trimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphatase 1B, an enzyme involved in various cellular processes . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
5,6,8-Trimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5,6,8-trimethyl-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-5-4-6(2)9-8(7(5)3)11(15)10(12(16)17)14-13-9/h4H,1-3H3,(H,13,15)(H,16,17) |
InChI Key |
VTHILVPWUYBPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C(=O)C(=NN2)C(=O)O)C |
Origin of Product |
United States |
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